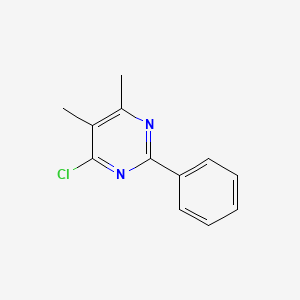
4-Chloro-5,6-dimethyl-2-phenylpyrimidine
Description
4-Chloro-5,6-dimethyl-2-phenylpyrimidine is a halogenated pyrimidine derivative characterized by a chlorine atom at the 4-position, methyl groups at the 5- and 6-positions, and a phenyl ring at the 2-position. This compound has garnered attention for its potent cytotoxicity and antimicrobial activity. Hydroxylation of its 5-hydroxymethyl derivative significantly enhances cytotoxicity, reducing the survival of normal human endothelial cells from 58% to 1% and lowering IC50 values against cancer cell lines (e.g., HeLa, K562) from >100 µM to 17–38 µM . Its antimicrobial activity (MIC: 4–32 mg/mL) is attributed to its tetrasulfide bridge at the 4-position .
Propriétés
Formule moléculaire |
C12H11ClN2 |
|---|---|
Poids moléculaire |
218.68 g/mol |
Nom IUPAC |
4-chloro-5,6-dimethyl-2-phenylpyrimidine |
InChI |
InChI=1S/C12H11ClN2/c1-8-9(2)14-12(15-11(8)13)10-6-4-3-5-7-10/h3-7H,1-2H3 |
Clé InChI |
QZYNVGZXXXRNIG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(N=C1Cl)C2=CC=CC=C2)C |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,6-dimethyl-2-phenylpyrimidine can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the condensation reaction between a three-carbon compound and compounds having the amidine structure with sodium hydroxide or ethoxide as a catalyst .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-5,6-dimethyl-2-phenylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the chlorine atom with other substituents.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound.
Cycloaddition Reactions: Involves the formation of new ring structures.
Common Reagents and Conditions
Substitution Reactions: Often use nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: Typically involve oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Use reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
4-Chloro-5,6-dimethyl-2-phenylpyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-5,6-dimethyl-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Key Findings
Cytotoxicity Enhancement: Hydroxylation of 4-Chloro-5,6-dimethyl-2-phenylpyrimidine at the 5-position increases cytotoxicity by ~3–5× compared to non-hydroxylated analogs .
Substituent Effects: Trifluoromethyl (2-CF₃): Enhances lipophilicity and metabolic stability, making it suitable for CNS-targeting applications . Thieno-fused ring: Reduces solubility but increases antimicrobial activity when functionalized (e.g., hydrazinopyrimidine derivatives) .
Chlorination Impact :
Antimicrobial Activity
- The target compound’s MIC (4–32 mg/mL) surpasses many analogs, such as thieno[2,3-d]pyrimidines, which require further functionalization (e.g., hydrazinolysis) to achieve comparable activity .
- Tetrasulfide bridges (in hydroxylated derivatives) contribute to membrane disruption in microbial strains .
Physicochemical Properties
- Solubility : The phenyl group in the target compound reduces aqueous solubility compared to pyridinyl or hydroxymethyl analogs.
- Stability : 5,6-Dimethyl groups provide steric protection against enzymatic degradation, enhancing in vivo stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


